Desmethyl Erlotinib

Description

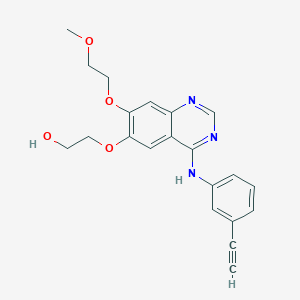

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLKTHNRZJKPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939711 | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-29-8, 183321-86-0 | |

| Record name | CP-373413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-373413 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethyl Erlotinib (OSI-420): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in cancer therapy.[1][2][3] Erlotinib undergoes metabolism in the liver, primarily through O-demethylation by cytochrome P450 enzymes, predominantly CYP3A4, to form OSI-420.[2] This metabolite demonstrates equipotent activity to its parent compound, Erlotinib, and plays a significant role in the overall clinical efficacy of the drug.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound exerts its therapeutic effect by acting as a potent and reversible inhibitor of the EGFR tyrosine kinase.[1][2][4] The epidermal growth factor receptor is a transmembrane glycoprotein that is a member of the ErbB family of receptor tyrosine kinases. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

OSI-420, like Erlotinib, competes with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the EGFR tyrosine kinase. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Quantitative Data

The inhibitory potency of this compound against EGFR has been quantified in various studies. The following table summarizes the key in vitro activity and pharmacokinetic parameters for both OSI-420 and its parent compound, Erlotinib.

| Parameter | This compound (OSI-420) | Erlotinib | Reference |

| In Vitro Potency | |||

| IC50 (Human EGFR) | 2 nM | 2 nM | [1][2][4][5] |

| IC50 (EGFR Autophosphorylation in tumor cells) | 20 nM | 20 nM | [1][2] |

| Pharmacokinetics (Human Plasma) | |||

| AUC (Area Under the Curve) | 30% of Erlotinib (range 12-59%) | - | [1][2] |

| Clearance | >5-fold higher than Erlotinib | - | [1][2] |

| Pharmacokinetics (Pediatric Patients with Primary Brain Tumors) | |||

| Apparent Clearance (CL/F) | 79 L/h/m² (< 5 years), 38 L/h/m² (> 5 years) | 6.8 L/h/m² (< 5 years), 3.6 L/h/m² (> 5 years) | [6] |

| Pharmacokinetics (Patient with Glioblastoma) | |||

| Plasma AUC0-24 | 2,527 ng·h/mL | 30,365 ng·h/mL | [7] |

| CSF AUC0-24 | 240 ng·h/mL | 2,129 ng·h/mL | [7] |

| CSF Penetration | ~9% | 7% | [7] |

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound (OSI-420) against EGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of OSI-420 for EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

This compound (OSI-420)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

96-well microplates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound (OSI-420) in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

Diluted this compound (OSI-420) or vehicle control (DMSO)

-

Recombinant EGFR kinase

-

Poly(Glu, Tyr) peptide substrate

-

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km for EGFR.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

Luminescence-based ADP detection: An assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Fluorescence-based detection: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme) from all other measurements.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the EGFR signaling pathway and the inhibitory effect of this compound, as well as a typical experimental workflow for assessing its activity.

Caption: EGFR signaling pathway and the inhibitory action of this compound (OSI-420).

Caption: A typical experimental workflow for an in vitro EGFR kinase inhibition assay.

Downstream Signaling Effects

The inhibition of EGFR autophosphorylation by this compound prevents the recruitment and activation of several downstream signaling proteins. This blockade has been shown to affect key pathways that are critical for tumor cell growth and survival:

-

MAPK Pathway: Inhibition of EGFR by Erlotinib has been demonstrated to suppress the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[8] This pathway is a central regulator of cell proliferation, and its inhibition contributes to the anti-proliferative effects of the drug.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade, which is crucial for cell survival and inhibition of apoptosis, is also downstream of EGFR. By blocking EGFR activation, this compound leads to the downregulation of Akt signaling, thereby promoting apoptosis in cancer cells.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling route activated by EGFR. Erlotinib has been shown to inhibit the phosphorylation of STAT3, a key mediator of this pathway that is involved in cell proliferation and survival.[8]

The combined inhibition of these critical signaling pathways by this compound results in a potent anti-tumor effect, characterized by the induction of cell cycle arrest, primarily at the G1/S transition, and the promotion of apoptosis.

Conclusion

This compound (OSI-420) is a critical active metabolite of Erlotinib that functions as a potent inhibitor of EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the blockade of receptor autophosphorylation and the subsequent suppression of downstream signaling pathways, including the MAPK, PI3K/Akt, and JAK/STAT pathways. The equipotent nature of OSI-420 to its parent compound underscores its importance in the overall therapeutic efficacy of Erlotinib. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental methodologies, is essential for the continued development and optimization of EGFR-targeted therapies in oncology.

References

- 1. abmole.com [abmole.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | 183321-86-0 | EGFR | MOLNOVA [molnova.com]

- 4. adooq.com [adooq.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacokinetics and safety of erlotinib and its metabolite OSI-420 in infants and children with primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Desmethyl Erlotinib: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Desmethyl Erlotinib, also known as OSI-420. As the primary active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Erlotinib, a thorough understanding of its behavior in biological systems is critical for optimizing therapeutic strategies and developing next-generation targeted cancer therapies. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion, supported by detailed experimental methodologies and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetic Profile of this compound (OSI-420)

This compound (OSI-420) is formed from the O-demethylation of Erlotinib and is pharmacologically active.[1] Its plasma concentrations and pharmacokinetic parameters are crucial for understanding the overall efficacy and safety profile of Erlotinib treatment.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound (OSI-420) observed in various in vivo studies across different species. These values can be influenced by factors such as species, dose, and analytical methodology.

Table 1: Pharmacokinetic Parameters of this compound (OSI-420) in Mice

| Parameter | Value | Species/Strain | Dosing | Reference |

| Cmax (ng/mL) | Data not consistently reported in a comparable format | BALB/c nude mice | 12.5 mg/kg Erlotinib (oral) | [2] |

| AUC (ng·h/mL) | Data not consistently reported in a comparable format | BALB/c nude mice | 12.5 mg/kg Erlotinib (oral) | [2] |

| Pharmacokinetic Model | 1-compartment | BALB/c nude mice | 12.5 mg/kg Erlotinib (oral) | [2] |

Table 2: Pharmacokinetic Parameters of this compound (OSI-420) in Non-Human Primates

| Parameter | Value | Species | Dosing | Reference |

| AUC (plasma) | 30% of Erlotinib AUC (range 12-59%) | Rhesus monkeys | Erlotinib (IV infusion) | [3] |

| Clearance | >5-fold higher than Erlotinib | Rhesus monkeys | Erlotinib (IV infusion) | [3] |

| CSF Penetration (AUCcsf:AUCplasma) | <5% (relative to total plasma concentration) | Rhesus monkeys | Erlotinib (IV infusion) | [3] |

Table 3: Pharmacokinetic Parameters of this compound (OSI-420) in Humans

| Parameter | Value | Patient Population | Dosing | Reference |

| Cmax (ng/mL) | ~100-200 | NSCLC patients | 150 mg Erlotinib daily | [4] |

| AUC (ng·h/mL) | ~1500-2500 | NSCLC patients | 150 mg Erlotinib daily | [4] |

| Renal Failure Impact | Pharmacokinetics not significantly affected by chronic renal failure and hemodialysis | NSCLC patients with CRF | 150 mg Erlotinib daily | [4] |

Metabolism of Erlotinib to this compound

The biotransformation of Erlotinib is a critical determinant of its therapeutic efficacy and the exposure to its active metabolite, this compound.

Metabolic Pathway

Erlotinib is primarily metabolized in the liver to this compound (OSI-420) through O-demethylation.[1][5] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A1, CYP1A2, and CYP2C8.[6][7] Further metabolism of this compound can occur, leading to other downstream metabolites.[1]

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The most common analytical method employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of this compound in Plasma by HPLC-MS/MS

This section outlines a typical protocol for the analysis of this compound in plasma samples.

3.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.

-

Vortexing: Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

3.1.2. Chromatographic Conditions

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[8]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is typically employed.[8]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

-

Injection Volume: 5-20 µL.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[8]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and an internal standard to ensure accurate quantification.

Table 4: Example of MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (OSI-420) | Specific to instrument tuning | Specific to instrument tuning |

| Internal Standard (e.g., deuterated OSI-420) | Specific to instrument tuning | Specific to instrument tuning |

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in an animal model.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of this compound (OSI-420). The quantitative data, detailed methodologies, and visual diagrams presented herein offer a valuable resource for researchers and drug development professionals. A comprehensive understanding of the formation, disposition, and clearance of this active metabolite is paramount for the continued development and optimization of EGFR-targeted therapies in oncology. Further research focusing on inter-individual variability in the metabolism of Erlotinib to this compound will be crucial for personalizing treatment strategies and improving patient outcomes.

References

- 1. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Drug–Drug Interaction Study to Evaluate the Impact of Simvastatin and Itraconazole on Erlotinib Pharmacokinetics in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

The Unseen Driver: A Technical Guide to the Biological Role and Significance of Desmethyl Erlotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib, also known as OSI-420, is the primary and pharmacologically active metabolite of Erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in cancer therapy. While Erlotinib has been the focus of extensive research, a comprehensive understanding of this compound's distinct biological role and significance is crucial for optimizing therapeutic strategies and developing next-generation TKIs. This technical guide provides an in-depth analysis of this compound, consolidating key quantitative data, detailing experimental protocols for its study, and visualizing its metabolic generation and mechanism of action.

Introduction: The Significance of a Primary Metabolite

Erlotinib exerts its anti-tumor effects by reversibly binding to the ATP-binding site of the EGFR, thereby inhibiting autophosphorylation and subsequent downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] However, following oral administration, Erlotinib is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, to form this compound (OSI-420).[3] This metabolite is not an inactive byproduct but a potent EGFR inhibitor in its own right, contributing significantly to the overall therapeutic effect of Erlotinib treatment. Understanding the nuances of its formation, pharmacokinetics, and biological activity is paramount for predicting patient response, managing drug-drug interactions, and designing more effective therapeutic regimens.

Biological Role: An Equipotent Successor

This compound's primary biological role is the inhibition of EGFR tyrosine kinase. It is considered to be equipotent to its parent compound, Erlotinib, in its ability to inhibit EGFR autophosphorylation in tumor cells.[1] This means that at a molecular level, this compound contributes just as significantly as Erlotinib to the blockade of EGFR signaling.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Like Erlotinib, this compound is a small molecule that competitively and reversibly binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways. The two major signaling cascades affected are:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[4][5]

-

The PI3K-Akt-mTOR Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.[5][6]

By inhibiting these pathways, this compound, in concert with Erlotinib, can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]

Desmethyl Erlotinib: A Technical Guide to its Inhibitory Effects on EGFR Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Desmethyl Erlotinib (OSI-420), the active metabolite of the well-established epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This compound is a potent inhibitor of EGFR tyrosine kinase, playing a crucial role in the therapeutic efficacy of its parent drug. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for evaluating the activity of this compound. Visualizations of the EGFR signaling pathway, the inhibitory mechanism, and a standard experimental workflow are provided to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various malignancies, making it a prime therapeutic target.

Erlotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer and pancreatic cancer. Following administration, Erlotinib is metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, this compound (OSI-420). This metabolite demonstrates comparable potency to the parent compound in inhibiting EGFR tyrosine kinase activity. This guide focuses specifically on the inhibitory effects and experimental evaluation of this compound.

Quantitative Inhibitory Data

This compound (OSI-420) has been shown to be equipotent to its parent compound, Erlotinib, in the inhibition of EGFR tyrosine kinase. The following table summarizes the key half-maximal inhibitory concentration (IC50) values associated with their activity.

| Target | Inhibitor | IC50 Value | Assay Type |

| Human EGFR | Erlotinib / this compound | 2 nM | Biochemical Kinase Assay |

| EGFR Autophosphorylation | Erlotinib / this compound | 20 nM | Cell-Based Assay |

Note: Given the equipotent nature of Erlotinib and this compound, the IC50 values are applicable to both compounds.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound, like Erlotinib, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP pocket of the intracellular domain of the receptor, it prevents the binding of ATP and subsequent autophosphorylation, thereby blocking the initiation of downstream signaling cascades.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effects of this compound on EGFR tyrosine kinase.

In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO). Add the diluted EGFR enzyme to each well and pre-incubate for 10-15 minutes at room temperature.

-

Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP and the peptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based EGFR Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with high EGFR expression (e.g., A431)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with varying concentrations of this compound or vehicle control for 2-4 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin).

-

Data Analysis: Quantify band intensities using densitometry software. The level of p-EGFR is normalized to total EGFR and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound's inhibitory effects on EGFR.

Caption: A generalized experimental workflow for characterizing this compound.

Conclusion

This compound (OSI-420) is a potent, active metabolite of Erlotinib that plays a significant role in its anti-cancer activity. Its equipotent inhibition of the EGFR tyrosine kinase makes it a crucial component in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The provided diagrams and methodologies serve as a valuable resource for researchers and scientists in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of EGFR inhibitors.

Preclinical Efficacy of Desmethyl Erlotinib (OSI-420): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib is an established therapeutic agent for non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4] Preclinical evidence strongly indicates that this compound is equipotent to its parent compound, erlotinib.[1] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, drawing upon studies of both this compound and its parent compound, given their equivalent potency. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Core Efficacy Data

The antiproliferative activity of erlotinib, and by extension this compound, has been demonstrated across a range of human cancer cell lines. The potency, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific cell line and its underlying genetic characteristics, particularly the EGFR mutation status.

In Vitro Efficacy: Inhibition of Cell Proliferation

The following table summarizes the IC50 values of erlotinib in various cancer cell lines. Given the equipotency of this compound and erlotinib, these values are representative of this compound's expected in vitro activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HNS | Head and Neck | 20 | [1] |

| DiFi | Colon | Not specified, potent inhibition | [1] |

| MDA-MB-468 | Breast | Not specified, potent inhibition | [1] |

| A549 | NSCLC | >20,000 | [1] |

| H322 | NSCLC | Not specified | [1] |

| H3255 | NSCLC | Not specified | [1] |

| H358 | NSCLC | Not specified | [1] |

| H661 | NSCLC | Not specified | [1] |

| H1650 | NSCLC | Not specified | [1] |

| H1975 | NSCLC | Not specified | [1] |

| H1299 | NSCLC | Not specified | [1] |

| H596 | NSCLC | Not specified | [1] |

| AsPC-1 | Pancreatic | Not specified, significant growth inhibition at 2 µM | [1] |

| BxPC-3 | Pancreatic | Not specified, significant growth inhibition at 2 µM | [1] |

In Vivo Efficacy: Xenograft Models

Preclinical studies using human tumor xenografts in immunodeficient mice have demonstrated the in vivo antitumor activity of erlotinib. These findings provide a strong rationale for the expected efficacy of this compound in similar models.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| HN5 | Head and Neck | 100 mg/kg Erlotinib | Complete prevention of EGF-induced EGFR autophosphorylation | [1] |

| Human AML | Acute Myeloid Leukemia | Not specified | Growth reduction | [1] |

Pharmacokinetics of this compound (OSI-420)

The pharmacokinetic profile of this compound has been characterized in several preclinical and clinical settings.

| Parameter | Species/Context | Value | Reference |

| Plasma Exposure (AUC) | Human | 30% (range 12-59%) of erlotinib | [1] |

| Plasma Clearance | Human | >5-fold higher than erlotinib | [1] |

| Terminal Half-life (t1/2) | Wistar Rats | 11.96 ± 2.01 h | [5] |

| CSF Penetration (AUC ratio) | Human (pediatric glioblastoma) | ~9% | [6] |

Experimental Protocols

EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound, such as this compound, against EGFR tyrosine kinase.

Materials:

-

96-well plates coated with Poly(Glu, Tyr) 4:1 (PGT)

-

Recombinant human EGFR kinase

-

ATP

-

EGF

-

Test compound (this compound)

-

Kinase reaction buffer (50 mM HEPES, pH 7.3, 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate)

-

HRP-conjugated anti-phosphotyrosine antibody (e.g., PY54)

-

TMB substrate

-

Stop solution (e.g., 0.09 M sulfuric acid)

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Blocking buffer (e.g., 3% BSA and 0.05% Tween 20 in PBS)

Procedure:

-

Plate Preparation: Coat 96-well plates with 0.25 mg/mL PGT overnight at 37°C. Wash plates three times with wash buffer.

-

Kinase Reaction:

-

Prepare serial dilutions of this compound.

-

In each well, add 50 µL of kinase reaction buffer containing 20 µM ATP, 1.6 µg/mL EGF, 15 ng of EGFR, and the desired concentration of this compound.

-

Initiate the reaction and incubate for a defined period (e.g., 8 minutes) at room temperature with constant shaking.

-

-

Detection:

-

Terminate the reaction by aspirating the mixture and washing the plate four times with wash buffer.

-

Add 50 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well and incubate for 25 minutes.

-

Wash the plate four times with wash buffer.

-

Add 50 µL of TMB substrate and incubate until color develops.

-

Add 50 µL of stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

Cell Viability (MTT) Assay

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The alteration of pharmacokinetics of erlotinib and OSI420 in type 1 diabetic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Matrix‐assisted laser desorption ionization ‐ mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non‐small‐cell lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

The Critical Role of Cytochrome P450 in the Metabolic Activation of Erlotinib to Desmethyl Erlotinib

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] Its clinical efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the pivotal role of CYP enzymes in the formation of desmethyl erlotinib (OSI-420), a principal and pharmacologically active metabolite.[3][4] We will delve into the specific CYP isoforms involved, present quantitative kinetic data, detail the experimental methodologies used for these determinations, and visualize the key metabolic pathways and experimental workflows.

Introduction to Erlotinib Metabolism

Erlotinib undergoes extensive metabolism, with less than 2% of the parent drug excreted unchanged.[4][5] The biotransformation of erlotinib is crucial as it dictates the drug's pharmacokinetic profile and can be a source of interindividual variability in patient response.[3] The primary metabolic route is O-demethylation of the methoxyethoxy side chains, leading to the formation of this compound (OSI-420).[4][6] This metabolite is pharmacologically active and accounts for approximately 5% of the total circulating radioactivity in plasma after administration of radiolabeled erlotinib.[4][5]

Cytochrome P450 Isoforms in this compound Formation

Multiple studies have unequivocally established that the formation of this compound is predominantly catalyzed by the cytochrome P450 system.

Primary Contributing Enzyme: CYP3A4

CYP3A4 is consistently identified as the main enzyme responsible for the metabolism of erlotinib to this compound in the liver and intestines.[1][3][7][8][9][10][11][12][13][14] In vitro studies using human liver microsomes and recombinant enzymes have shown that CYP3A4 is the primary catalyst for erlotinib's metabolic elimination.[8][9] Computer-based simulations have predicted that CYP3A4 is responsible for approximately 70% of erlotinib's metabolic clearance.[8][9]

Secondary Contributing Enzymes

While CYP3A4 plays the lead role, other CYP isoforms also contribute to the O-demethylation of erlotinib:

-

CYP1A2: This isoform has a considerable role in erlotinib metabolism.[7][8][9][11][15]

-

CYP1A1: Primarily an extrahepatic enzyme found in tissues like the lungs, CYP1A1 is also involved in erlotinib metabolism.[3][6][7]

-

CYP3A5: This enzyme contributes to erlotinib metabolism alongside CYP3A4.[3][7][10]

-

Minor Contributors: CYP2D6 and CYP2C8 have been shown to have a lesser role in the formation of this compound.[1][7] Additionally, CYP1B1 may be involved in the metabolism of erlotinib within tumor tissue.[3][6]

Quantitative Analysis of Enzyme Kinetics

The following tables summarize the key quantitative data from in vitro studies on the kinetics of erlotinib metabolism by various CYP isoforms.

Table 1: In Vitro Maximum Clearance (Clmax) for Overall Erlotinib Metabolism by Recombinant Human CYP Enzymes [7]

| CYP Isoform | Clmax (mL/min/nmol CYP) |

| CYP3A4 | 0.24 |

| CYP3A5 | 0.21 |

| CYP1A1 | 0.31 |

| CYP1A2 | 0.15 |

| CYP2D6 | 0.08 |

Table 2: Michaelis-Menten Kinetic Parameters for Erlotinib Metabolism by Recombinant CYP3A4 and CYP1A2 [8]

| CYP Isoform | Apparent Km (μM) | Apparent Vmax (pmol/pmol P450/min) |

| CYP3A4 | 5.92 | 3.24 |

| CYP1A2 | 8.79 | 0.902 |

Experimental Protocols for Determining CYP Involvement

The identification and characterization of CYP enzymes responsible for drug metabolism involve a combination of in vitro experimental approaches.[16][17][18]

Recombinant Human CYP Enzyme Assays

This method involves incubating the drug of interest with individual, recombinantly expressed human CYP enzymes to directly measure the formation of metabolites.[16][17]

Protocol:

-

Incubation Mixture: Prepare a reaction mixture containing a specific concentration of recombinant human CYP enzyme (e.g., 10-160 pmol/mL), the drug (erlotinib, e.g., 1.5-50 μmol/L), and a buffered solution with necessary cofactors like NADPH.[7][19]

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

-

Analysis: Analyze the supernatant for the presence and quantity of the parent drug and its metabolites (e.g., this compound) using analytical techniques such as High-Performance Liquid Chromatography with a photodiode array detector or tandem mass spectrometry (HPLC-MS/MS).[7][19]

Chemical Inhibition Assays in Human Liver Microsomes

This approach utilizes specific chemical inhibitors for different CYP isoforms in a complex system like human liver microsomes (HLMs) to deduce the contribution of each enzyme.[16][18]

Protocol:

-

Microsome Preparation: Use pooled human liver microsomes which contain a mixture of CYP enzymes.[20]

-

Incubation with Inhibitors: Incubate the HLMs with erlotinib in the presence and absence of a selective chemical inhibitor for a specific CYP enzyme (e.g., ketoconazole for CYP3A4, α-naphthoflavone for CYP1A1/2).[11]

-

Reaction and Analysis: Follow the same incubation, termination, and analysis steps as described for the recombinant enzyme assays. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Visualizing the Metabolic Pathway and Experimental Workflow

Erlotinib Metabolism to this compound

Caption: Metabolic conversion of Erlotinib to this compound by CYP enzymes.

Experimental Workflow for CYP Reaction Phenotyping

Caption: Workflow for identifying CYP enzymes in Erlotinib metabolism.

Clinical Implications and Conclusion

The central role of the cytochrome P450 system, particularly CYP3A4, in the formation of this compound has significant clinical implications. Co-administration of erlotinib with strong inhibitors or inducers of CYP3A4 can lead to substantial alterations in erlotinib plasma concentrations, potentially impacting both its efficacy and toxicity profile.[21] For instance, co-administration with a potent CYP3A4 inhibitor like ketoconazole can almost double the plasma area under the curve of erlotinib.[8][9] Conversely, inducers of CYP3A4 can decrease erlotinib exposure.[21] Furthermore, factors such as smoking, which can induce CYP1A2, have been shown to increase the metabolic clearance of erlotinib.[6]

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The effects of CYP3A4 inhibition on erlotinib pharmacokinetics: computer-based simulation (SimCYP(TM)) predicts in vivo metabolic inhibition - ProQuest [proquest.com]

- 9. The effects of CYP3A4 inhibition on erlotinib pharmacokinetics: computer-based simulation (SimCYP) predicts in vivo metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erlotinib treatment induces cytochrome P450 3A activity in non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450-Mediated Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Erlotinib to a Reactive Electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. Identification of Ketene-Reactive Intermediate of Erlotinib Possibly Responsible for Inactivation of P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Cytochrome P450 3A4 and 1A2 Phenotyping in Patients with Advanced Non-small-Cell Lung Cancer Receiving Erlotinib Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. criver.com [criver.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Erlotinib - Wikipedia [en.wikipedia.org]

Methodological & Application

LC-MS/MS method for quantification of Desmethyl Erlotinib in plasma.

An LC-MS/MS method for the quantification of Desmethyl Erlotinib (OSI-420), an active metabolite of the tyrosine kinase inhibitor Erlotinib, in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals. The method described herein is based on established and validated procedures, ensuring accuracy, precision, and robustness.

Application Note

Introduction

Erlotinib is a targeted therapy used in the treatment of various cancers, primarily non-small cell lung cancer. It functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The major active metabolite of Erlotinib is this compound (OSI-420), which also contributes to the overall therapeutic and toxic effects of the drug.[1] Monitoring the plasma concentrations of both Erlotinib and this compound is therefore essential for optimizing dosing regimens, assessing patient compliance, and understanding the pharmacokinetic variability among individuals.[2]

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.

Principle of the Method

The method involves the extraction of this compound and an internal standard from plasma via protein precipitation.[3][4][5] The resulting supernatant is then injected into a reverse-phase high-performance liquid chromatography (HPLC) system for separation. The analytes are subsequently detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard:

-

This compound (OSI-420) reference standard (purity ≥98%)[6]

-

Erlotinib-d6 (internal standard, IS)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Drug-free human plasma (with K2EDTA as anticoagulant)

-

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Erlotinib-d6 in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Erlotinib-d6 stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 50 µL of plasma sample, calibrator, or QC into the corresponding tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL Erlotinib-d6 in methanol) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 | |

| 5.1 | |

| 7.0 |

Table 2: Mass Spectrometric Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 380.2 | 278.1 | 100 | 35 | 25 |

| Erlotinib-d6 (IS) | 400.4 | 278.1 | 100 | 40 | 30 |

5. Data Acquisition and Processing

-

Acquire data using the instrument's software in MRM mode.

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation results for such a method.

Table 4: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| This compound | 0.5 - 500 | Weighted (1/x²) Linear | > 0.99 |

Table 5: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| This compound | LLOQ | 0.5 | 95 - 105 | < 15 |

| Low | 1.5 | 90 - 110 | < 10 | |

| Medium | 200 | 90 - 110 | < 10 | |

| High | 400 | 90 - 110 | < 10 |

Table 6: Matrix Effect and Recovery

| Analyte | QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| This compound | Low | 1.5 | 98 - 102 | > 90 |

| High | 400 | 98 - 102 | > 90 |

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Key parameters for LC-MS/MS method validation.

References

Application Notes and Protocols for the Analytical Detection of Desmethyl Erlotinib in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent, orally active tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and other cancers where EGFR signaling is dysregulated.[1][2] Upon administration, erlotinib is metabolized in the body, primarily into its active metabolite, O-desmethyl erlotinib (also known as OSI-420).[3][4] This metabolite is pharmacologically active and typically represents about 10% of the parent drug concentration in plasma.[3][5] Accurate and sensitive quantification of both erlotinib and desmethyl erlotinib in biological matrices such as plasma, serum, and tissue is essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3][6] This document provides detailed application notes and protocols for the most common and robust analytical techniques used for this purpose.

Analytical Techniques Overview

The primary methods for the quantification of this compound are based on chromatography, offering high specificity and sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7] It allows for the precise quantification of low-concentration metabolites in complex biological matrices.[6][8] Methods are validated for various sample types, including plasma and lung tumor tissue.[8]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more widely available and cost-effective technique than LC-MS/MS. While generally less sensitive, validated HPLC-UV methods are suitable for quantifying erlotinib and can be adapted for its major metabolite, particularly when concentrations are expected to be within the microgram-per-milliliter range.[9]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays offer a high-throughput alternative. However, a significant challenge is the potential for cross-reactivity between the parent drug and its metabolites.[5] While an ELISA has been developed for erlotinib with slight cross-reactivity (6.7%) to O-desmethyl erlotinib, it is less commonly used for specific metabolite quantification.[5]

Data Presentation: Method Parameters

The following tables summarize the parameters for validated analytical methods for the detection of this compound (OSI-420) and its parent compound, Erlotinib.

Table 1: LC-MS/MS Method Parameters

| Parameter | Method 1[3] | Method 2[10] | Method 3[6] |

|---|---|---|---|

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation with cold methanol | Liquid-Liquid Extraction | Protein Precipitation ("crash, dilute, and shoot") with acetonitrile |

| Chromatography Column | BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) | Waters X Bridge C18 (75 x 4.6 mm, 3.5 µm) | Not specified |

| Mobile Phase | Gradient elution with 5 mM Ammonium Acetate and Acetonitrile | Isocratic elution with Acetonitrile: Ammonium acetate buffer pH 9.2 (70:30 v/v) | Not specified |

| Flow Rate | 0.7 mL/min | 0.8 mL/min | Not specified |

| Internal Standard | OSI-597 (4-Methyl erlotinib) for metabolites | Erlotinib D6 | Not specified |

| Detection Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Not specified |

| MRM Transition (OSI-420) | Not explicitly stated for OSI-420 | Not Applicable (Method for Erlotinib only) | Not specified |

| Total Run Time | 7 minutes | 3 minutes | 4.5 minutes |

Table 2: HPLC-UV Method Parameters

| Parameter | Method 1[9] | Method 2[11] |

|---|---|---|

| Biological Matrix | Biological Samples (e.g., with Human Serum Albumin) | Human Urine and Serum |

| Sample Preparation | Ultrafiltration for protein binding studies | Dilution |

| Chromatography Column | Symmetry C18 (250 mm × 4.6 mm, 5 µm) | Ultrabase 120 Å C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Potassium Dihydrogen Phosphate Buffer pH 4.5 (15:45:40 v/v/v) | Methanol: 20 mM Phosphate Buffer pH 5.0 (60:40 v/v) |

| Flow Rate | 1.3 mL/min | 1.4 mL/min |

| Detection Wavelength | 332 nm | 248 nm |

| Internal Standard | Not specified | Exemestane |

| Total Run Time | ~6 minutes | Not specified |

Table 3: Method Validation & Performance Characteristics

| Parameter | LC-MS/MS (Erlotinib)[10] | LC-MS/MS (OSI-420)[3] | HPLC-UV (Erlotinib)[9] | HPLC-UV (this compound)[11] |

|---|---|---|---|---|

| Linearity Range | 1.00 - 2502.02 ng/mL | 0.5 - 500 ng/mL | 320 - 20000 ng/mL | Not specified, LOD was 2.1-5.1 ng/mL |

| LLOQ | 1.00 ng/mL | 0.5 ng/mL | 320 ng/mL | Not specified |

| Accuracy (%) | 94.4 - 103.3% | < 14% (except 17% at LLOQ) | 97.20 - 104.83% | < 15% |

| Precision (%RSD) | 0.62 - 7.07% | < 14% (except 17% at LLOQ) | < 10% | < 15% |

| Extraction Recovery (%) | > 80% | > 99% | Not applicable (Ultrafiltration) | Not applicable (Dilution) |

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound (OSI-420) in Human Plasma

This protocol is based on the highly sensitive and specific tandem mass spectrometry method.[3][7]

1. Materials and Reagents:

-

Reference standards for this compound (OSI-420) and an appropriate internal standard (IS), such as 4-Methyl erlotinib (OSI-597) or a stable isotope-labeled version.[3][7]

-

Human plasma (EDTA)

-

Methanol and Acetonitrile (LC-MS grade)

-

Ammonium Acetate

-

Deionized Water

2. Sample Preparation (Protein Precipitation): [3][12]

-

Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of cold methanol containing the internal standard at a known concentration (e.g., 12.5 ng/mL).[3]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a new tube or HPLC vial.

-

Add 150 µL of 10 mM ammonium acetate solution.[12]

-

Vortex briefly and place the vial in the autosampler for injection.

3. LC-MS/MS Conditions: [3]

-

LC System: UPLC System (e.g., Waters Acquity)

-

Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm, maintained at 55°C.

-

Mobile Phase A: 5 mM Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-5 min: 10-50% B

-

5-6 min: Ramp to 90% B

-

6-7 min: Return to 10% B

-

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo)

-

Ionization: Electrospray Ionization, Positive Mode (ESI+)

-

Source Temperature: 150°C

-

Desolvation Temperature: 600°C

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for this compound and the IS must be optimized.

4. Data Analysis:

-

Quantify this compound concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using standards of known concentrations and apply linear regression to determine the concentrations in unknown samples.

Protocol 2: HPLC-UV Determination of Erlotinib and Metabolites in Serum

This protocol outlines a simpler, more accessible method for simultaneous determination.[11]

1. Materials and Reagents:

-

Reference standards for Erlotinib, this compound, and Internal Standard (e.g., Exemestane).[11]

-

Human serum

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate

-

Orthophosphoric Acid

-

Deionized Water

2. Sample Preparation (Direct Dilution): [11]

-

Collect serum samples from patients undergoing erlotinib treatment.

-

Perform a simple dilution step with the mobile phase or an appropriate buffer to bring the analyte concentrations within the linear range of the assay.

-

Add the internal standard to all samples, calibrators, and QCs.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. HPLC-UV Conditions: [11]

-

HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector.

-

Column: Ultrabase 120 Å C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Methanol and 20 mM Phosphate Buffer pH 5.0 (60:40, v:v).

-

Flow Rate: 1.4 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 248 nm.

4. Data Analysis:

-

Identify and integrate the peaks corresponding to this compound, Erlotinib, and the internal standard based on their retention times.

-

Calculate the peak area ratios and determine concentrations using a calibration curve as described in the LC-MS/MS protocol.

Visualizations

Erlotinib Mechanism of Action

Erlotinib and its active metabolite, this compound, function by inhibiting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This action blocks the downstream signaling pathways responsible for cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Bioanalytical Workflow

The general workflow for quantifying this compound in biological samples involves several key stages, from sample collection to final data reporting. This process ensures accuracy and reproducibility.

Caption: General workflow for the bioanalysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic profiling identifies lung tumor responsiveness to erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Quantitative determination of erlotinib in human serum using competitive enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ovid.com [ovid.com]

- 9. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Note and Protocol: Use of Desmethyl Erlotinib as a Reference Standard in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and other malignancies.[1] The clinical efficacy and safety of Erlotinib are influenced by its pharmacokinetic profile, which includes its metabolism into several byproducts. Among these, Desmethyl Erlotinib (also known as OSI-420) is a pharmacologically active metabolite that significantly contributes to the overall therapeutic effect and potential toxicity of the parent drug.[1][2][3][4][5] Accurate quantification of both Erlotinib and this compound in biological matrices is therefore essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in bioanalytical assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a well-characterized reference standard is paramount for ensuring the accuracy, precision, and reliability of bioanalytical data.[6]

Erlotinib Metabolism and the EGFR Signaling Pathway

Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, with contributions from CYP1A2 and others.[1] One of the major biotransformation pathways is O-demethylation, which produces the active metabolite this compound (OSI-420).[1][7][8] Both Erlotinib and this compound exert their therapeutic effect by reversibly binding to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and subsequent downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of this compound (OSI-420) in human plasma. These methods demonstrate the suitability of using this compound as a reference standard for generating calibration curves and quality control (QC) samples.

Table 1: Linearity and Range of this compound Quantification

| Internal Standard Used | Linearity Range (ng/mL) | Matrix | Reference |

| Erlotinib-d6 / OSI-597 | 0.5 - 500 | Human Plasma | [9] |

| Not Specified | 0.1 - 1000 | Human Plasma | [10][11] |

| Erlotinib-¹³C6 | 5 - 2500 (for Erlotinib) | Human Plasma & Lung Tumor Tissue | [12][13] |

| Propranolol | Not specified for OSI-420 | BALB/c nude mice plasma | [14] |

Table 2: Accuracy and Precision of this compound Quantification

| Parameter | Concentration Level | Accuracy (%) | Precision (%CV) | Reference |

| Intra-day | LLOQ | < 17 | < 17 | [9] |

| Intra-day | Low, Medium, High | < 14 | < 14 | [9] |

| Inter-day | Low, Medium, High | < 14 | < 14 | [9] |

| Overall | QC Samples | 98.7 - 104.0 | 4.6 - 13.2 | [11] |

Table 3: Extraction Recovery of this compound

| Extraction Method | Analyte | Recovery (%) | Matrix | Reference |

| Protein Precipitation | This compound (OSI-420) | > 99 | Human Plasma | [9] |

| Liquid-Liquid Extraction | Erlotinib | > 80 | Human Plasma | [15] |

Experimental Protocols

The following protocols are based on validated methods for the simultaneous quantification of Erlotinib and this compound in human plasma.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a composite based on the method described by Svedberg et al.[9][16]

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of this compound reference standard in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare working solutions by serially diluting the stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to create calibration standards and quality control samples.

-

Prepare a stock solution of the internal standard (e.g., 4-Methyl erlotinib (OSI-597) or a stable isotope-labeled this compound) in a similar manner.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[16]

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: BEH XBridge C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[9]

-

Mobile Phase A: 5 mM Ammonium Acetate in water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Flow Rate: 0.7 mL/min.[9]

-

Gradient Elution: Develop a suitable gradient to separate this compound from Erlotinib and other potential interferences.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI).[12]

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized for the instrument used.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical quantification of this compound using a reference standard.

Conclusion

This compound is a critical analyte in the clinical and developmental landscape of Erlotinib therapy. The use of a high-purity, well-characterized this compound reference standard is fundamental to the development and validation of robust bioanalytical methods. The LC-MS/MS protocols outlined in this document provide a reliable framework for the accurate quantification of this active metabolite in biological matrices. Adherence to these methodologies will ensure the generation of high-quality data, which is indispensable for advancing our understanding of Erlotinib's pharmacology and for optimizing its clinical use.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification [dspace.library.uu.nl]

- 11. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ovid.com [ovid.com]

- 14. A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study [jcps.bjmu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for High-Throughput Screening Assays Involving Desmethyl Erlotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Erlotinib and its metabolite, this compound, are considered equipotent in their inhibition of EGFR, a key player in cell proliferation and survival signaling pathways.[1] Dysregulation of the EGFR pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of this compound. The assays are designed to assess its biochemical potency against EGFR, its effects on cancer cell proliferation, and its interaction with metabolic enzymes like Cytochrome P450 3A4 (CYP3A4).

Mechanism of Action

This compound, like its parent compound Erlotinib, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] By binding to the ATP pocket of the EGFR kinase domain, it blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits the downstream activation of two major signaling cascades: the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[4][6] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. Erlotinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7]

Data Presentation: Potency of this compound

This compound (OSI-420) has been shown to be equipotent to its parent compound, Erlotinib. The following table summarizes the inhibitory concentrations (IC50) for both compounds.

| Compound | Assay Type | Target | IC50 Value | Reference |